

Stearyl Linoleate: A Bio-Based Ester for Advanced Industrial Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Stearyl Linoleate*

Cat. No.: *B101900*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Development Professionals

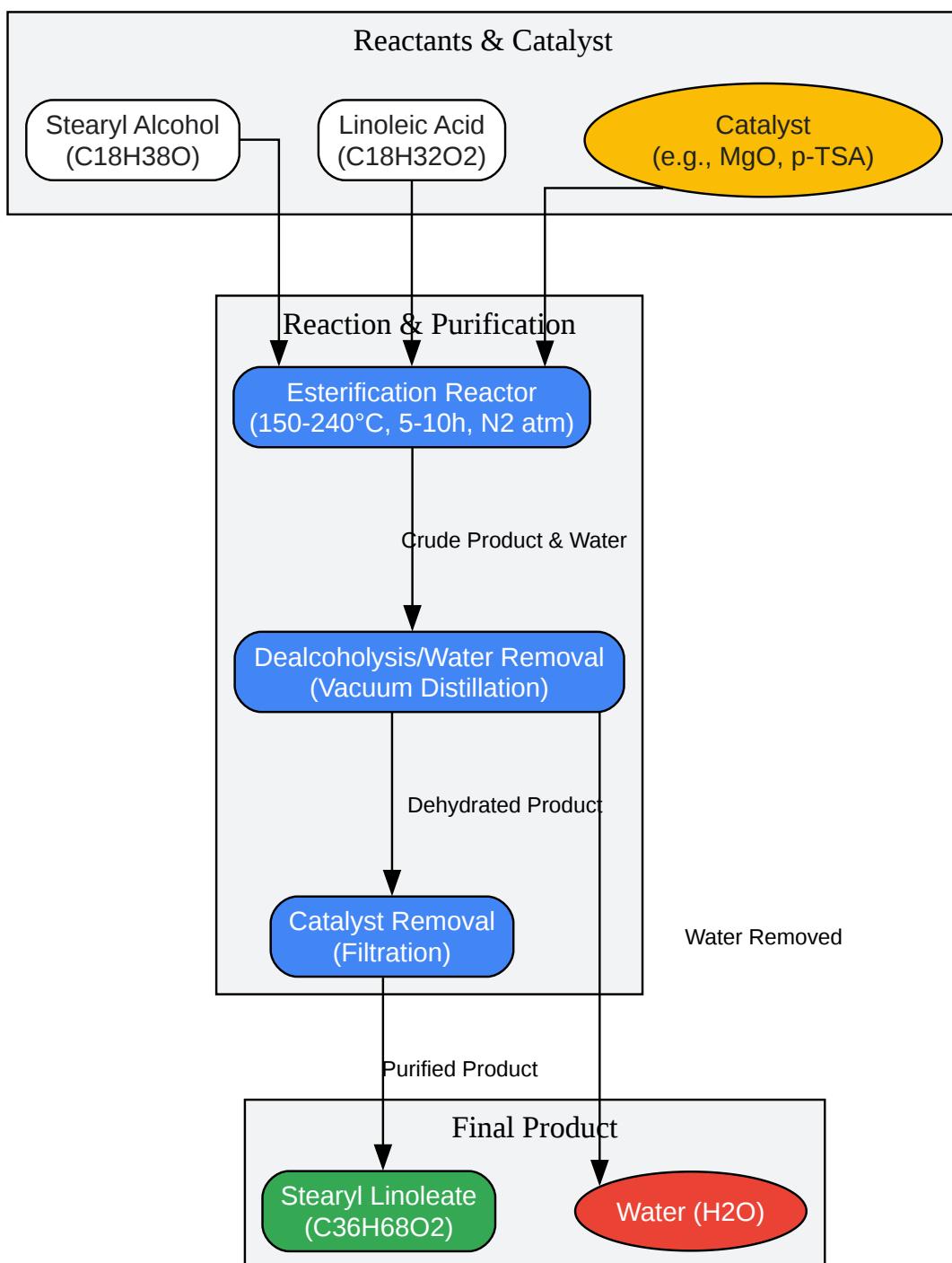
Stearyl Linoleate (CAS No. 17673-53-9), the ester of stearyl alcohol and linoleic acid, is a versatile bio-based wax ester gaining prominence in various industrial sectors.^{[1][2]} Derived from renewable vegetable sources, this ingredient offers a unique combination of emolliency, lubrication, and conditioning properties.^{[1][2]} Its favorable safety profile and compatibility with a wide range of formulations make it a compelling alternative to petroleum-derived ingredients in cosmetics, personal care, pharmaceuticals, and specialized industrial products.^[1] This guide provides a comprehensive overview of **Stearyl Linoleate**, detailing its physicochemical properties, synthesis methodologies, key applications, and safety data to support its adoption in research and product development.

Physicochemical Properties

Stearyl Linoleate is characterized as a waxy white or pale yellow solid, or a clear, yellow liquid, which is insoluble in water but soluble in oils. Its dual physical state description suggests that its appearance is dependent on purity and temperature. As a fatty acid ester, it contributes to the texture, viscosity, and spreadability of formulations.

Table 1: Physicochemical and Identification Data for **Stearyl Linoleate**

Property	Value	Source
Chemical Name	Octadecyl (9Z,12Z)-9,12-octadecadienoate	
Synonyms	Stearyl Linoleate, Linoleic Acid Stearyl Ester	
CAS Number	17673-53-9	
Molecular Formula	C ₃₆ H ₆₈ O ₂	
Molecular Weight	532.92 g/mol	
Physical State	Waxy white/pale yellow solid or clear yellow liquid	
Solubility	Insoluble in water; Soluble in oil	
Purity	>99% (Commercially available)	
Storage	Freezer recommended	

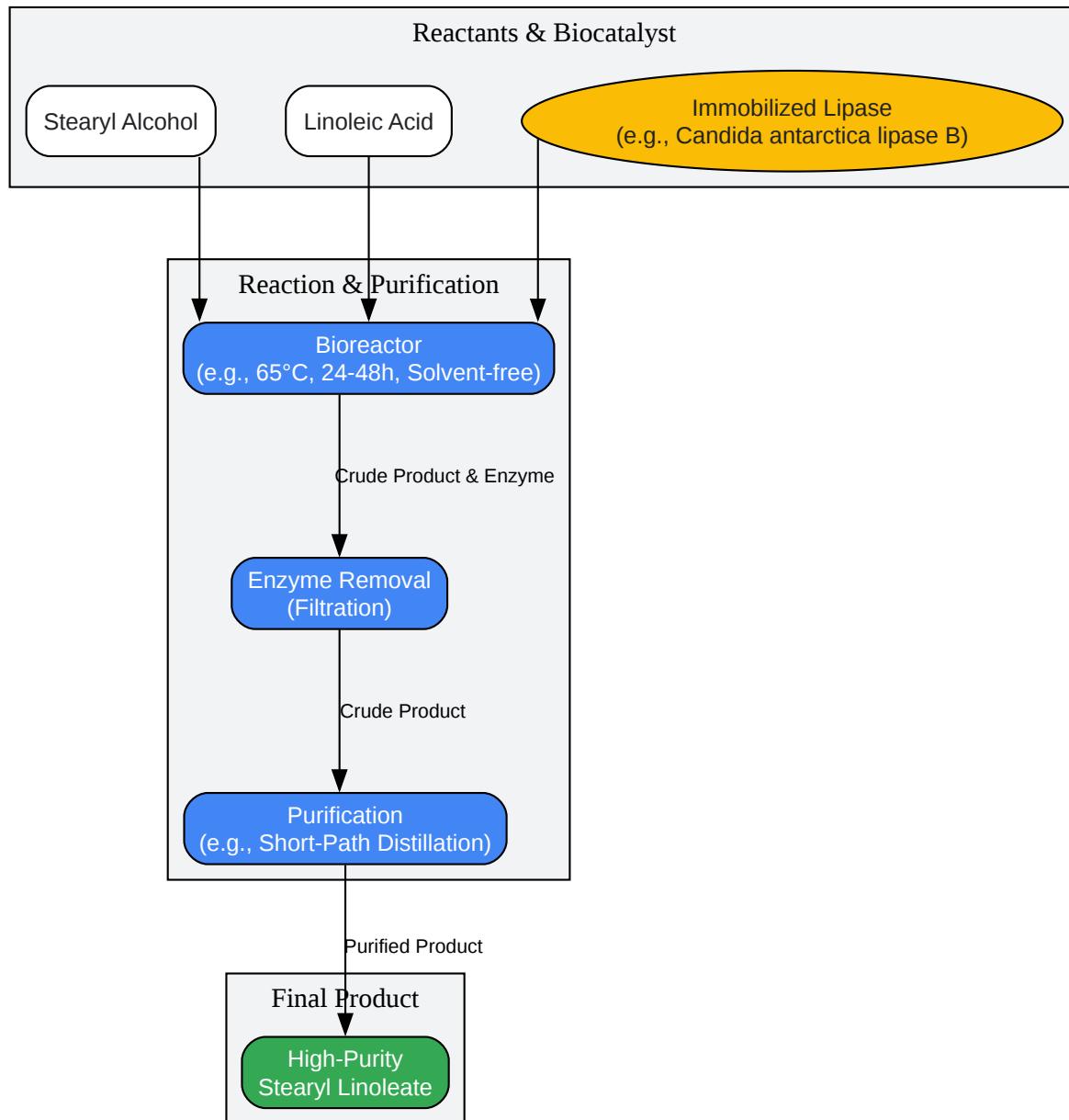

Note: Specific quantitative data for melting point, boiling point, viscosity, and saponification value for **Stearyl Linoleate** are not readily available in the reviewed literature. For reference, a structurally similar wax ester, Stearyl Oleate (C₃₆H₇₀O₂), has a reported melting point of 28.5 °C.

Synthesis of Stearyl Linoleate

Stearyl Linoleate is produced through the esterification of stearyl alcohol with linoleic acid. This reaction can be achieved via chemical catalysis or enzymatic processes, with the latter being favored for its milder reaction conditions and higher specificity, aligning with green chemistry principles.

Chemical Synthesis Workflow

Chemical synthesis typically involves a direct esterification reaction at elevated temperatures using an acid or metal oxide catalyst, followed by purification steps to remove unreacted starting materials and the catalyst.



[Click to download full resolution via product page](#)

Caption: Chemical synthesis workflow for **Stearyl Linoleate**.

Enzymatic Synthesis Workflow

Enzymatic synthesis utilizes lipases as biocatalysts, often in a solvent-free system, to perform the esterification under milder conditions. This method is highly selective and reduces the formation of by-products.

[Click to download full resolution via product page](#)

Caption: Enzymatic synthesis workflow for **Stearyl Linoleate**.

Experimental Protocols

The following are representative protocols for the synthesis and analysis of **Stearyl Linoleate**, adapted from methodologies for similar long-chain fatty acid esters.

Protocol: Chemical Synthesis (Direct Esterification)

This protocol is adapted from the synthesis of Stearyl Stearate.

- **Apparatus Setup:** Assemble a 1000 mL four-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a Dean-Stark trap or similar water separator connected to a condenser.
- **Charging Reactants:** To the flask, add stearyl alcohol (1.0 molar equivalent), linoleic acid (1.0 molar equivalent), and a metal oxide catalyst such as magnesium oxide (0.03-0.12% of the total reactant weight).
- **Inerting:** Purge the system with dry nitrogen gas for 15-20 minutes to remove air and prevent oxidation of linoleic acid. Maintain a gentle nitrogen flow throughout the reaction.
- **Reaction:** Begin stirring and heat the mixture to 180-230 °C. The water produced during the esterification will be collected in the water separator.
- **Monitoring:** Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water evolution ceases (typically after 6-8 hours).
- **Purification:**
 - Cool the reaction mixture to approximately 90 °C.
 - If an acid catalyst was used, neutralize it with a suitable base.
 - To remove unreacted stearyl alcohol, apply a vacuum (e.g., ≤80 Pa) and maintain the temperature at 200-210 °C for 1-2 hours.
 - Cool the mixture to 70-80 °C and remove the catalyst by filtration.

- Product: The resulting filtered product is **Stearyl Linoleate**.

Protocol: Enzymatic Synthesis (Lipase-Catalyzed)

This protocol is based on general procedures for solvent-free lipase-catalyzed synthesis of fatty acid esters.

- Reactant Preparation: In a temperature-controlled reaction vessel, combine stearyl alcohol and linoleic acid, typically in a molar ratio between 1:1 and 1:3.
- Enzyme Addition: Add an immobilized lipase, such as *Candida antarctica* lipase B (e.g., Novozym 435) or *Mucor miehei* lipase (e.g., Lipozyme IM). The enzyme loading is typically 5-10% by total substrate weight.
- Reaction Conditions: Heat the solvent-free mixture to 60-70 °C with continuous stirring (e.g., 200-300 rpm). The reaction is typically run for 24 to 48 hours. Applying a vacuum can help remove the water by-product and drive the reaction equilibrium towards the product.
- Monitoring: The conversion can be monitored by taking small aliquots over time and analyzing the disappearance of free fatty acids via titration or gas chromatography.
- Enzyme Recovery: After the reaction, cool the mixture and separate the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.
- Product Purification: The crude product can be purified to remove residual free fatty acids and mono/diglycerides using methods like short-path distillation or column chromatography.

Protocol: Purity Analysis by Gas Chromatography (GC)

Analysis of fatty acid esters is routinely performed by GC, often after conversion to their more volatile fatty acid methyl esters (FAMEs).

- Sample Preparation (Derivatization to FAMEs):
 - Dissolve approximately 25 mg of the **Stearyl Linoleate** product in 1 mL of toluene.
 - Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.

- Heat the mixture at 50 °C for 10 minutes.
- Neutralize the reaction by adding 0.1 mL of glacial acetic acid, followed by 5 mL of water.
- Extract the FAMEs into hexane (2 x 5 mL).
- Dry the hexane layer over anhydrous sodium sulfate and evaporate the solvent.
- Redissolve the FAMEs in a known volume of hexane for GC injection.
- GC-FID Conditions (Typical):
 - Column: A polar capillary column, such as a FAMEWAX or Rt-2560 column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).
 - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
 - Injector: Split/splitless injector at 225-250 °C.
 - Oven Program: Start at 120 °C, hold for 1-2 min, then ramp at 5-10 °C/min to 250 °C and hold for 15 min.
 - Detector: Flame Ionization Detector (FID) at 250 °C.
- Analysis: The purity of **Stearyl Linoleate** is determined by comparing the peak area of methyl linoleate and methyl stearate (from the transesterified sample) to any impurity peaks. Quantification is achieved by using internal or external standards.

Industrial Applications

Stearyl Linoleate's functional properties make it a valuable component in a wide array of products.

- Cosmetics & Personal Care: It functions primarily as an emollient, skin-conditioning agent, and lubricant.
 - Skin Care: In creams and lotions, it softens and smoothens the skin, enhances spreadability, and reduces water loss, thereby preventing dryness and improving skin

elasticity.

- Hair Care: Used in shampoos, conditioners, and serums, it improves hair manageability, shine, and luster.
- Sunscreens: It helps to improve the texture and adherence of sunscreen products to the skin, aiding in the effective dispersion of UV filters.
- Pharmaceuticals: It is used as an emollient in topical formulations like ointments and creams to improve their consistency and skin-softening effects.
- Industrial Lubricants: As a bio-based ester, it serves as a lubricant base oil or additive. Plant-oil derived lubricants are sought after for their biodegradability and low toxicity.
- Coatings and Inks: Its properties are utilized in certain coating and ink formulations.
- Other Applications: It can be used in products like leather conditioners to soften and protect the material.

Safety and Toxicology

The safety of alkyl esters, including **Stearyl Linoleate**, has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded they are safe for use in cosmetics when formulated to be non-irritating. The general class of fatty acid esters exhibits very low levels of acute toxicity.

Table 2: Toxicological Profile of **Stearyl Linoleate** and Related Compounds

Test	Species	Substance	Result	Source
Acute Oral Toxicity	Rat	Fatty Acid Esters (Category)	LD ₅₀ > 2000 mg/kg bw	
Acute Oral Toxicity	Mouse	Stearyl Stearate	Safe up to 25 g/kg bw	
Skin Irritation	Rabbit	Isopropyl Linoleate (Pure)	Adverse skin reactions noted	
Eye Irritation	Rabbit	Oleates and Linoleates	Peroxy values have a significant adverse effect	
Skin Irritation	Human	Stearyl Alcohol	Low order of skin irritation potential	
Sensitization	Human	Stearyl Alcohol	No evidence of contact sensitization	

Studies on related compounds indicate that the fatty acid moiety plays a more significant role in irritation potential than the alcohol moiety. For linoleate esters, the presence of peroxides (from oxidation of the double bonds) can significantly increase the potential for irritation. Therefore, proper handling and the use of antioxidants in formulations are recommended to maintain the stability and safety of **Stearyl Linoleate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. static1.squarespace.com [static1.squarespace.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]

- To cite this document: BenchChem. [Stearyl Linoleate: A Bio-Based Ester for Advanced Industrial Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101900#stearyl-linoleate-as-a-bio-based-ester-in-industrial-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com